3-(3,5-Dicarboxyphenyl)benzoic acid
Overview
Description
“3-(3,5-Dicarboxyphenyl)benzoic acid” is a complex organic compound. It is related to coordination polymers, which are a subclass of coordination complexes that possess unique opto-electronic properties . These properties make them useful for a wide range of applications such as sensing and photocatalysis .
Synthesis Analysis
The synthesis of related compounds involves hydrothermal conditions. For instance, coordination polymers with the formula [Mn2(HL)(NMP)(H2O)2]n were synthesized under hydrothermal conditions . The synthesis process involves complex reactions and careful control of conditions .
Molecular Structure Analysis
The molecular structure of these compounds is complex and often involves coordination polymers. Single-crystal X-ray analysis revealed a distorted octahedral geometry around Mn(II) in these coordination polymers . They form an extended hydrogen bonding and π⋯π stacking interaction-assisted network .
Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, they have been used as photocatalysts for the photodecomposition of antibiotics . The exact reactions will depend on the specific compound and conditions.
Scientific Research Applications
Photocatalysis and Antibiotic Photodegradation
This compound has been used in the synthesis of coordination polymers, which possess unique opto-electronic properties . These properties make them suitable for a wide range of applications such as sensing and photocatalysis . Specifically, these polymers have been used as photocatalysts for the photodecomposition of antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY), and sulfamethoxazole (SMT) .
Synthesis of Coordination Polymers
The compound has been used in the synthesis of new coordination polymers under hydrothermal conditions . These polymers have variable thermal stability in the range of 82–194 °C .
C-C Bond Cleavage
The compound has been used in a simple and effective strategy for cleavage of the C(sp2)–C(sp2) σ bond between two phenyl groups under mild reaction conditions during the construction of zinc (II) organic frameworks .
Synthesis of Homopolyimides
The compound has been used in the one-step synthesis of homopolyimides based on 3,5-diaminobenzoic acid and various tetracarboxylic dianhydrides . The prepared CPI solutions can be used in situ for the production of protective coatings of quartz light guides .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of coordination polymers . These polymers have unique opto-electronic properties and can be utilized for a wide range of applications such as sensing and photocatalysis .
Mode of Action
The compound interacts with its targets to form coordination polymers. The single-crystal X-ray analysis revealed a distorted octahedral geometry around Mn (II) in these polymers, and they form an extended hydrogen bonding and π⋯π stacking interaction-assisted network .
Biochemical Pathways
The compound’s role in the formation of coordination polymers suggests it may influence pathways related to opto-electronic properties and photocatalysis .
Pharmacokinetics
The compound’s use in the synthesis of coordination polymers suggests it may have unique chemical stability and reactivity characteristics .
Result of Action
The result of the compound’s action is the formation of coordination polymers with unique opto-electronic properties. These polymers have been used as photocatalysts for the photodecomposition of antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY) and sulfamethoxazole (SMT) .
Action Environment
The action of 3-(3,5-Dicarboxyphenyl)benzoic Acid is influenced by environmental factors such as temperature and light. For instance, the coordination polymers synthesized using this compound have variable thermal stability in the range of 82–194 °C .
properties
IUPAC Name |
5-(3-carboxyphenyl)benzene-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-13(17)9-3-1-2-8(4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHLSHSAOIJBHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630639 | |
Record name | [1,1'-Biphenyl]-3,3',5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3,3',5-tricarboxylic acid | |
CAS RN |
863495-62-9 | |
Record name | [1,1'-Biphenyl]-3,3',5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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